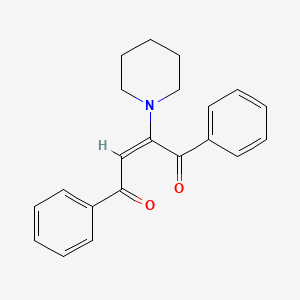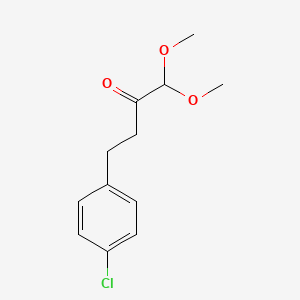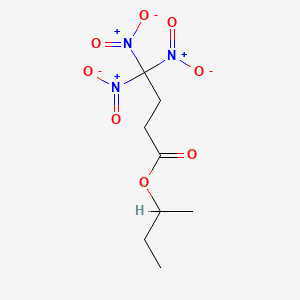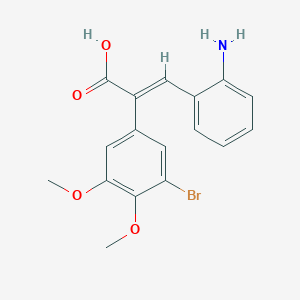
Ethyl 2-acetyltetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyltetradecanoate is an organic compound with the molecular formula C₁₈H₃₄O₃. It is an ester, which is a type of chemical compound derived from an acid (in this case, a carboxylic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyltetradecanoate can be synthesized through the esterification reaction between 2-acetyltetradecanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-acetyltetradecanoic acid+ethanol→Ethyl 2-acetyltetradecanoate+water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated to optimize the reaction rate. The reaction mixture is then subjected to distillation to separate the desired ester from the by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-acetyltetradecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-acetyltetradecanoic acid and ethanol.
Reduction: 2-acetyltetradecanol.
Transesterification: A different ester depending on the alcohol used.
科学的研究の応用
Ethyl 2-acetyltetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
作用機序
The mechanism by which Ethyl 2-acetyltetradecanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester bond can be hydrolyzed by esterases, releasing the active components that can then exert their effects on molecular targets and pathways.
類似化合物との比較
Ethyl 2-acetyltetradecanoate can be compared with other esters such as ethyl acetate and ethyl butanoate. While all these compounds share the ester functional group, they differ in their carbon chain lengths and substituents, which influence their physical and chemical properties. For example:
Ethyl acetate: Has a shorter carbon chain and is commonly used as a solvent.
Ethyl butanoate: Known for its fruity aroma and used in flavorings.
This compound is unique due to its longer carbon chain and the presence of an acetyl group, which can impart different chemical reactivity and biological activity compared to shorter-chain esters.
特性
CAS番号 |
5397-53-5 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
ethyl 2-acetyltetradecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-6-7-8-9-10-11-12-13-14-15-17(16(3)19)18(20)21-5-2/h17H,4-15H2,1-3H3 |
InChIキー |
GVLFJFFKGKRKHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)


![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)




![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)

